

1H NMR Spectrum Analysis: A Comparative Guide to 2-Amino-5-methylpyridine

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Compound of Interest

Compound Name: 2-Amino-5-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2-Amino-5-methylpyridine**. For comparative purposes, the spectral data of the structurally related compound, 2-Aminopyridine, is also included. This information is crucial for the structural verification, purity assessment, and quality control of these compounds in pharmaceutical and chemical research.

Comparative Analysis of ^1H NMR Spectral Data

The following table summarizes the key ^1H NMR spectral parameters for **2-Amino-5-methylpyridine** and 2-Aminopyridine, recorded in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Compound	Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2-Amino-5-methylpyridine	H-6	7.79	Doublet	2.4
	H-4	7.12	Doublet of Doublets	8.4, 2.4
	H-3	6.32	Doublet	8.4
	-NH2	4.67	Broad Singlet	-
	-CH3	2.12	Singlet	-
2-Aminopyridine	H-6	8.05	Doublet	5.1
	H-4	7.38	Triplet	7.3
	H-5	6.61	Triplet	7.3
	H-3	6.47	Doublet	8.3
	-NH2	4.63	Broad Singlet	-

Data for **2-Amino-5-methylpyridine** was obtained from a 300 MHz spectrum.[\[1\]](#) Data for 2-Aminopyridine was obtained from a 90 MHz spectrum.[\[2\]](#)

Experimental Protocol for ¹H NMR Analysis

The following is a standard protocol for the acquisition of ¹H NMR spectra for compounds such as **2-Amino-5-methylpyridine**.

1. Sample Preparation:

- Weigh approximately 5-25 mg of the sample.[\[3\]](#)[\[4\]](#)
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[\[4\]](#)
The solvent should contain an internal standard, such as tetramethylsilane (TMS), for referencing.

- Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[3][5]
- Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer. [3][5]

2. Instrument Setup and Data Acquisition:

- The ^1H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
- The spectrometer's magnetic field is shimmed using the deuterium signal from the solvent to ensure homogeneity.[6]
- Standard acquisition parameters for a ^1H spectrum include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- The acquired Free Induction Decay (FID) is then Fourier transformed to generate the frequency-domain NMR spectrum.

3. Data Processing:

- The transformed spectrum is phased and baseline corrected.
- The chemical shift axis is calibrated to the internal standard (TMS at 0.00 ppm).
- The signals are integrated to determine the relative ratios of the different protons in the molecule.
- The multiplicities and coupling constants of the signals are measured to elucidate the connectivity of the protons.

Signal Assignment and Structural Correlation

The following diagram illustrates the assignment of the proton signals in the ^1H NMR spectrum to the corresponding protons in the **2-Amino-5-methylpyridine** molecule.

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